(S,S)-3,3'-Dithiobis(2-aminopropionic acid)
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Overview
Description
(S,S)-3,3’-Dithiobis(2-aminopropionic acid) is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of two amino groups and a disulfide bond, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) typically involves the reaction of cysteine derivatives under oxidative conditions to form the disulfide bond. One common method includes the use of hydrogen peroxide or iodine as oxidizing agents to facilitate the formation of the disulfide linkage between two molecules of 2-aminopropionic acid .
Industrial Production Methods
Industrial production of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) often employs biotechnological approaches, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms to produce the compound in large quantities, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S,S)-3,3’-Dithiobis(2-aminopropionic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 2-aminopropionic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: 2-aminopropionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S,S)-3,3’-Dithiobis(2-aminopropionic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Serves as a cross-linking agent in protein studies and enzyme immobilization.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The compound can target specific cysteine residues in proteins, leading to changes in their activity and stability .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A naturally occurring amino acid with a thiol group.
L-Alanine: A simple amino acid without a disulfide bond.
L-Methionine: Contains a sulfur atom but lacks the disulfide linkage.
Uniqueness
(S,S)-3,3’-Dithiobis(2-aminopropionic acid) is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological functions. Unlike L-cysteine and L-methionine, it can form stable cross-links, making it valuable for applications requiring durable modifications of biomolecules .
Properties
IUPAC Name |
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-SYPWQXSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)SSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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